Stannane, (1,1-dimethylethyl)triphenyl-
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Overview
Description
tert-Butyl(triphenyl)stannane: is an organotin compound with the molecular formula C22H28Sn. It is a member of the stannane family, which are compounds containing a tin-hydrogen bond. Organotin compounds are widely used in organic synthesis due to their ability to participate in various chemical reactions, particularly those involving radical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl(triphenyl)stannane can be synthesized through the reaction of triphenyltin chloride with tert-butyl lithium. The reaction typically takes place in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
Ph3SnCl+t-BuLi→t-BuSn(Ph)3+LiCl
where Ph represents a phenyl group and t-Bu represents a tert-butyl group.
Industrial Production Methods: Industrial production of tert-butyl(triphenyl)stannane often involves the same synthetic route but on a larger scale. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Reduction: tert-Butyl(triphenyl)stannane can act as a reducing agent in organic synthesis. It is particularly effective in the reduction of halides and other electrophilic compounds.
Substitution: It can undergo substitution reactions where the tin-hydrogen bond is replaced by other functional groups.
Radical Reactions: tert-Butyl(triphenyl)stannane is known for its ability to generate radicals, making it useful in radical-mediated reactions such as the Barton-McCombie deoxygenation and radical cyclizations.
Common Reagents and Conditions:
Reduction: Common reagents include halides and other electrophiles. The reaction is typically carried out in the presence of a solvent like tetrahydrofuran (THF) under inert conditions.
Substitution: Reagents such as alkyl halides or aryl halides are used. The reaction conditions often involve heating and the presence of a catalyst.
Radical Reactions: Radical initiators like azobisisobutyronitrile (AIBN) are used to generate radicals from tert-butyl(triphenyl)stannane.
Major Products:
Reduction: The major products are the reduced forms of the starting materials, such as alkanes or alkenes.
Substitution: The products are organotin compounds with new functional groups replacing the hydrogen atom.
Radical Reactions: The products vary depending on the specific radical reaction but often include cyclized or deoxygenated compounds.
Scientific Research Applications
Chemistry: tert-Butyl(triphenyl)stannane is widely used in organic synthesis for its ability to participate in radical reactions. It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology and Medicine: In biological research, tert-butyl(triphenyl)stannane is used as a tool to study radical-mediated processes. Its ability to generate radicals makes it useful in probing the mechanisms of radical reactions in biological systems.
Industry: In the industrial sector, tert-butyl(triphenyl)stannane is used in the production of polymers and other materials. Its radical-generating properties are exploited in processes such as polymerization and cross-linking.
Mechanism of Action
The mechanism of action of tert-butyl(triphenyl)stannane involves the generation of radicals through the homolytic cleavage of the tin-hydrogen bond. The resulting tin radical can then participate in various radical-mediated reactions. The molecular targets and pathways involved depend on the specific reaction but often include the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Tributyltin hydride: Another organotin compound used in radical reactions. It is less bulky than tert-butyl(triphenyl)stannane and has different reactivity.
Triphenyltin hydride: Similar to tert-butyl(triphenyl)stannane but lacks the tert-butyl group. It is used in similar radical reactions but with different steric and electronic properties.
Uniqueness: tert-Butyl(triphenyl)stannane is unique due to its bulky tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it particularly useful in reactions where selectivity and control over radical formation are important.
Properties
CAS No. |
30191-68-5 |
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Molecular Formula |
C22H24Sn |
Molecular Weight |
407.1 g/mol |
IUPAC Name |
tert-butyl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C4H9.Sn/c3*1-2-4-6-5-3-1;1-4(2)3;/h3*1-5H;1-3H3; |
InChI Key |
NIWSUKGVJDHGAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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